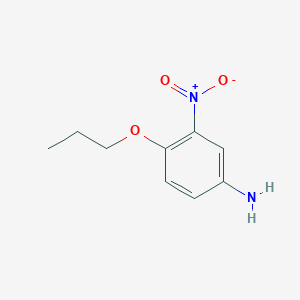

3-Nitro-4-propoxyaniline

Description

3-Nitro-4-propoxyaniline is an aromatic amine derivative featuring a nitro (-NO₂) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the aniline ring. This compound belongs to the nitroaniline family, where substituents significantly influence electronic, physical, and chemical properties.

Nitro groups are strong electron-withdrawing groups (EWGs), reducing electron density on the aromatic ring and directing electrophilic substitution reactions to specific positions. Conversely, alkoxy groups (e.g., propoxy) are electron-donating via resonance, creating a complex interplay of electronic effects in substituted anilines .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.2 g/mol |

IUPAC Name |

3-nitro-4-propoxyaniline |

InChI |

InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5,10H2,1H3 |

InChI Key |

ZSUBWKSUEBTXOR-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 3-nitro-4-propoxyaniline with structurally related compounds, highlighting substituent effects:

| Compound | Substituents | Molecular Formula | Key Electronic Effects |

|---|---|---|---|

| This compound | -NO₂ (3), -OCH₂CH₂CH₃ (4) | C₉H₁₂N₂O₃ | EWG (nitro) + EDO (propoxy) |

| 3-Nitroaniline | -NO₂ (3) | C₆H₆N₂O₂ | Strong EWG, meta-directing |

| 4-Nitroaniline | -NO₂ (4) | C₆H₆N₂O₂ | EWG, para-directing |

| 3-Fluoro-4-propoxyaniline | -F (3), -OCH₂CH₂CH₃ (4) | C₉H₁₂FNO₂ | EWG (fluoro) + EDO (propoxy) |

| 4-Methoxyaniline | -OCH₃ (4) | C₇H₉NO | Strong EDO, activates ring for electrophiles |

| 3-Methyl-4-nitroaniline | -CH₃ (3), -NO₂ (4) | C₇H₈N₂O₂ | EDO (methyl) + EWG (nitro) |

Key Observations :

- Electronic Competition : In this compound, the nitro group dominates electronic effects, making the ring electron-deficient. The propoxy group may slightly counteract this via resonance donation .

- Substituent Position : Moving the nitro group from the 3- to 4-position (as in 4-nitroaniline) alters regioselectivity in reactions like nitration or halogenation .

Physical Properties

Available data on melting points, solubility, and spectral features are extrapolated from analogs:

Insights for this compound :

- Melting Point : Expected to be lower than 4-nitroaniline (148–150°C) due to reduced symmetry compared to para-substituted analogs.

- Solubility: Likely higher in organic solvents (e.g., ethanol, DMSO) than in water, similar to 3-nitroaniline .

Electrophilic Aromatic Substitution (EAS)

- This compound : The nitro group deactivates the ring, but the propoxy group may weakly activate specific positions. EAS reactions (e.g., sulfonation) would occur at positions ortho or para to the stronger directing group (nitro) .

- Comparison with 4-Methoxyaniline : The methoxy group strongly activates the ring, enabling faster EAS compared to nitro-substituted analogs .

Reduction Reactions

- Nitro groups in analogs like 4-nitroaniline are reduced to amines (e.g., 4-phenylenediamine) using catalysts like Ni or Pd . This compound would similarly yield 3-amino-4-propoxyaniline under hydrogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.